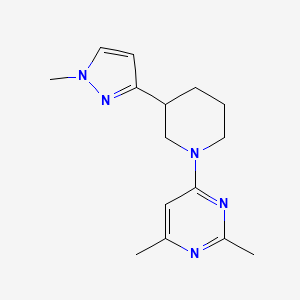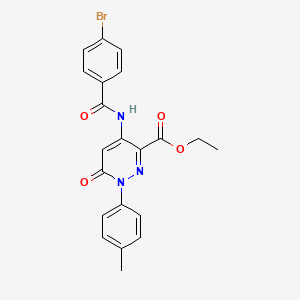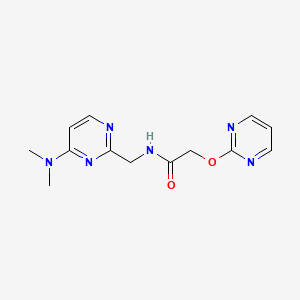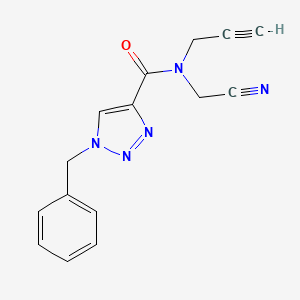
2,4-dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with dimethyl groups and a piperidine ring linked to a pyrazole moiety
Mechanism of Action
Target of Action
Similar compounds with pyrazole moieties have been known to exhibit diverse pharmacological effects . They have been associated with potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that compounds with similar structures have shown to interact with their targets leading to significant biological activities . For instance, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways leading to their diverse pharmacological effects .
Result of Action
Similar compounds have shown significant biological activities . For instance, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Substitution with Dimethyl Groups:
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine core.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized separately through cyclization reactions involving hydrazine and a 1,3-diketone, followed by methylation at the nitrogen atom.
Final Coupling: The final step involves coupling the pyrazole-substituted piperidine with the dimethyl-substituted pyrimidine under conditions that promote nucleophilic substitution or condensation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the nitrogen atoms in the pyrazole and piperidine rings.
Reduction: Reduction reactions can target the pyrimidine ring or the pyrazole moiety, potentially leading to hydrogenation of double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyrazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction Products: Reduced forms with saturated rings or hydrogenated double bonds.
Substitution Products: Functionalized derivatives with various substituents like halogens, alkyl, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2,4-dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the piperidine and pyrazole moieties, making it less complex and potentially less bioactive.
6-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine: Similar structure but without the dimethyl substitutions, which may affect its reactivity and biological activity.
2,4-Dimethyl-6-(piperidin-1-yl)pyrimidine: Lacks the pyrazole ring, which could significantly alter its chemical and biological properties.
Uniqueness
The uniqueness of 2,4-dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine lies in its combination of a pyrimidine core with both piperidine and pyrazole rings, along with dimethyl substitutions. This structural complexity may confer unique reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2,4-dimethyl-6-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-11-9-15(17-12(2)16-11)20-7-4-5-13(10-20)14-6-8-19(3)18-14/h6,8-9,13H,4-5,7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCYMUVYBAISAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC(C2)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2771127.png)
![(E)-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2771129.png)
![7-ethoxy-5-(pyridin-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2771130.png)
![4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2771134.png)
![2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2771135.png)
![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2771137.png)

![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771140.png)
![6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2771141.png)
![[4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride](/img/structure/B2771143.png)
![2-oxo-N-(1,3-thiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2771144.png)

